1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one
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Overview
Description
1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one is a chemical compound belonging to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring system. Benzothiazines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . This reaction is carried out under specific conditions to ensure the formation of the benzothiazine ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine or alcohol derivatives.
Scientific Research Applications
1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one can be compared with other benzothiazine derivatives:
2H-1,4-Benzothiazin-3(4H)-one: Known for its calcium antagonistic activities.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits a range of pharmacological activities, including antimicrobial and antihypertensive effects.
4H-3,1-Benzothiazin-4-Ones: Studied for their cytotoxic activity against cancer cell lines. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
65576-72-9 |
---|---|
Molecular Formula |
C17H15NOS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(3-methyl-2-phenyl-1,4-benzothiazin-4-yl)ethanone |
InChI |
InChI=1S/C17H15NOS/c1-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18(12)13(2)19/h3-11H,1-2H3 |
InChI Key |
WIQCEIDCWQXEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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